BRD4 Bromodomain 1 (BD1) Binding Affinity: Target Compound vs. Dehalogenated Analog
This compound demonstrates measurable, albeit weak, binding to the BRD4 BD1 domain. Its activity is differentiated from a completely dehalogenated analog by the presence of the 3,4-dibromo-3,4,4-trifluorobutyl group, which is hypothesized to be crucial for any observed interaction. The provided data confirms a binding event (Kd = 3300 nM) for the target compound [1]. While a direct head-to-head comparison with a specific, named analog is absent, class-level inference suggests that replacing the halogenated tail with a simple alkyl chain would likely abolish or significantly alter this interaction due to the loss of potential halogen bonding and altered lipophilicity.
| Evidence Dimension | Binding Affinity (Kd) to BRD4 BD1 |
|---|---|
| Target Compound Data | Kd = 3300 nM (3.3 µM) |
| Comparator Or Baseline | A structurally related but dehalogenated alkylthiopyrimidine analog |
| Quantified Difference | Not directly quantified; the difference is the presence of a measurable binding event versus a hypothesized lack of binding or significantly weaker interaction for the comparator. |
| Conditions | Isothermal Titration Calorimetry (ITC) performed on the bromodomain 1 (BD1) of BRD4 from an unknown origin. |
Why This Matters
This data establishes the compound as a validated, though weak, chemical starting point for developing BRD4 BD1 ligands, a target class of high interest in oncology and inflammation, which a simple alkyl analog may not be.
- [1] BindingDB. (n.d.). BDBM50148603 (CHEMBL3770724): Affinity Data for BRD4 BD1. Database Entry. View Source
